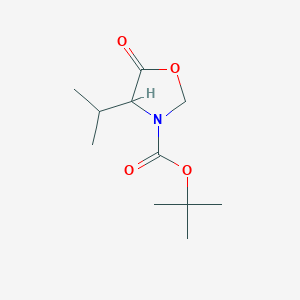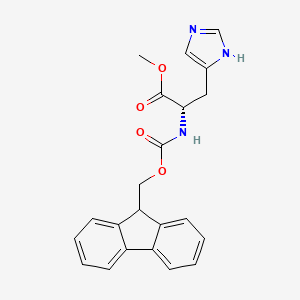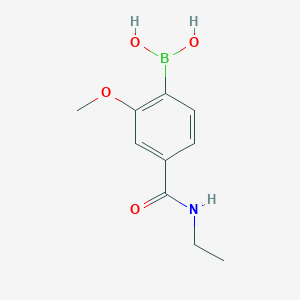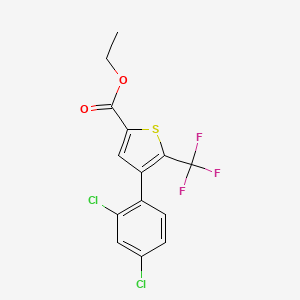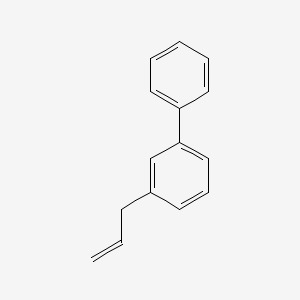![molecular formula C14H11ClO B6327299 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1517027-86-9](/img/structure/B6327299.png)
4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with a specific structure consisting of two connected phenyl rings . The “4’-Chloro-2-methyl” part suggests that there is a chlorine atom attached to the 4th carbon of one phenyl ring and a methyl group attached to the 2nd carbon of the other phenyl ring .
Synthesis Analysis
While specific synthesis methods for “4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde” are not available, similar compounds are often synthesized through electrophilic aromatic substitution reactions . For example, the synthesis of losartan, an antihypertensive drug, involves the preparation of two key intermediates, one of which is synthesized from valeronitrile and acetyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely consist of two connected phenyl rings (forming a biphenyl structure), with a chlorine atom attached to the 4th carbon of one ring and a methyl group attached to the 2nd carbon of the other ring .Chemical Reactions Analysis
Biphenyl compounds generally undergo electrophilic aromatic substitution reactions . The presence of the chlorine and methyl groups may influence the reactivity of the compound, as these groups can activate or deactivate the aromatic ring towards further substitution .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that this compound might be a solid under normal conditions . It might be insoluble in water and could have a relatively high melting point .Wissenschaftliche Forschungsanwendungen
Synthesis of Losartan
This compound plays a crucial role in the synthesis of Losartan , an antihypertensive drug . The key step in the preparation of Losartan involves the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) .
Green Chemistry
The compound is used in green chemistry practices. A practical, efficient, and green process for the preparation of Losartan has been developed, which involves the use of this compound .
Cardiovascular Regulation
The compound indirectly contributes to cardiovascular regulation . Losartan, which is synthesized using this compound, plays a significant role in the rennin–angiotensin system, which is crucial for maintaining blood pressure and cardiovascular regulation .
Treatment of Hypertension
The compound is used in the synthesis of drugs for the treatment of hypertension . Losartan, synthesized using this compound, is widely used in the management of hypertension .
Treatment of Congestive Heart Failure
Losartan, synthesized using this compound, is considered an ideal drug for the treatment of congestive heart failure .
Mutagenicity Studies
The compound is used in mutagenicity studies . For instance, Losartan azide impurity, which is related to this compound, was confirmed as not an in vivo mutagen .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWNTVXKYAUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)


